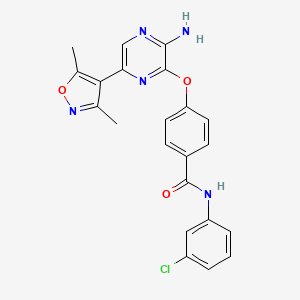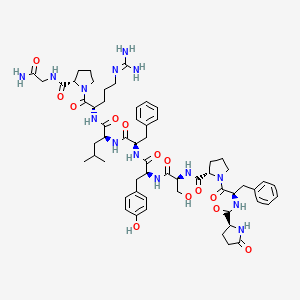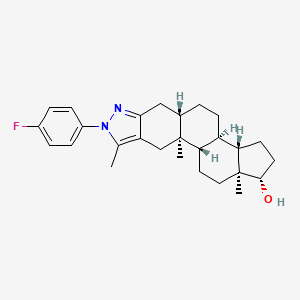
Androgen receptor antagonist 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor antagonist 7 is a compound designed to inhibit the activity of androgen receptors, which are critical in the progression of prostate cancer. Androgen receptors are ligand-activated transcription factors that regulate the expression of genes crucial for male sexual differentiation and development. The inhibition of androgen receptors is a therapeutic strategy for treating prostate cancer, particularly castration-resistant prostate cancer, which remains dependent on androgen receptor signaling for its progression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 7 involves multiple steps, including condensation, deprotection, Ullmann coupling, cyclization, and amination. Starting materials such as 4-amino-2-(trifluoromethyl)benzonitrile and Boc-2-aminoisobutyric acid are commonly used. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of androgen receptor antagonists often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the desired compound .
化学反应分析
Types of Reactions: Androgen receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Androgen receptor antagonist 7 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Employed in research to understand the role of androgen receptors in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating prostate cancer, particularly castration-resistant prostate cancer.
Industry: Utilized in the development of new drugs targeting androgen receptors.
作用机制
Androgen receptor antagonist 7 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as dihydrotestosterone. This binding induces conformational changes in the receptor, disrupting its ability to regulate gene expression. The compound also affects the nuclear translocation of the receptor and its interaction with androgen response elements on DNA .
相似化合物的比较
Enzalutamide: A second-generation nonsteroidal androgen receptor antagonist with strong binding affinity to androgen receptors.
Apalutamide: Another second-generation androgen receptor antagonist used in the treatment of prostate cancer.
Darolutamide: A recently approved androgen receptor antagonist with a unique structure and mechanism of action.
Uniqueness: Androgen receptor antagonist 7 is unique in its ability to inhibit androgen receptor activity through noncompetitive binding, making it effective against androgen receptor variants that are resistant to other antagonists. This property makes it a promising candidate for treating castration-resistant prostate cancer .
属性
分子式 |
C27H35FN2O |
|---|---|
分子量 |
422.6 g/mol |
IUPAC 名称 |
(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1 |
InChI 键 |
NSUPQZRHRUHVPB-NYKSWYAJSA-N |
手性 SMILES |
CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
规范 SMILES |
CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


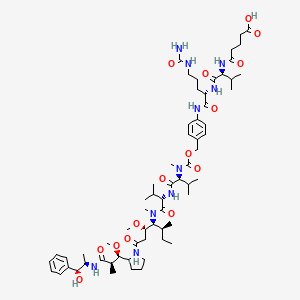
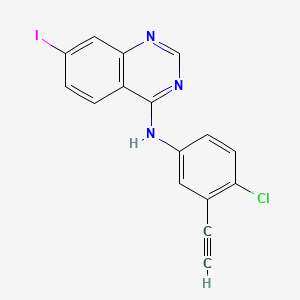
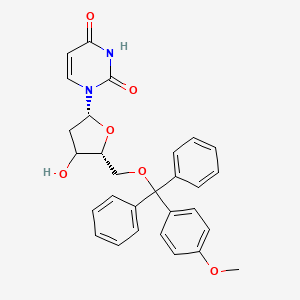
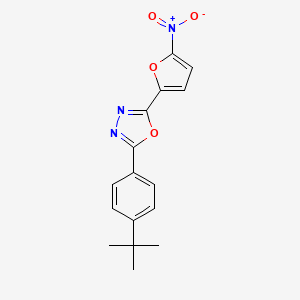

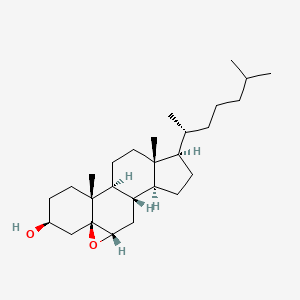
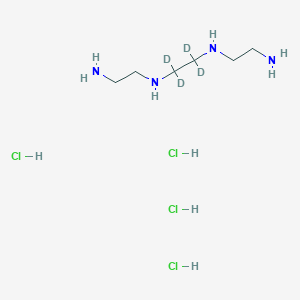
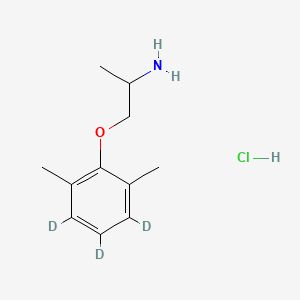
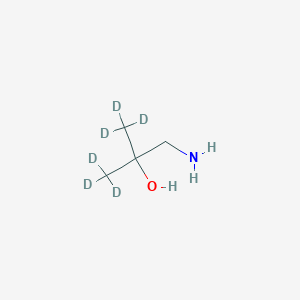
![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)
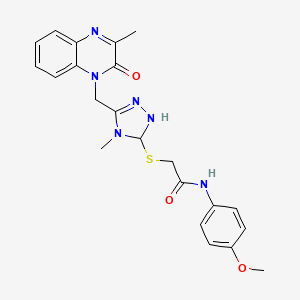
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
